Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate
Description
Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate is a chiral aziridine derivative featuring a tert-butyl ester group and a para-trifluoromethylphenyl substituent. Aziridines, three-membered nitrogen-containing heterocycles, are highly strained and reactive, making them valuable intermediates in organic synthesis and medicinal chemistry. The stereochemistry (2S,3R) and the electron-withdrawing trifluoromethyl (CF₃) group at the para position of the phenyl ring confer unique reactivity and stability to this compound. Its synthesis typically involves ring-opening or cyclization strategies, often leveraging chiral auxiliaries or asymmetric catalysis to achieve high enantiomeric purity . Applications include its use as a building block for pharmaceuticals, agrochemicals, and ligands in asymmetric catalysis.
Properties
Molecular Formula |
C14H16F3NO2 |
|---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate |
InChI |
InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)11-10(18-11)8-4-6-9(7-5-8)14(15,16)17/h4-7,10-11,18H,1-3H3/t10-,11-/m0/s1 |
InChI Key |
DDSDSDHFCWJEOX-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, which include a trifluoromethyl-substituted benzene derivative and an aziridine precursor.
Formation of Aziridine Ring: The aziridine ring is formed through a cyclization reaction. This can be achieved by treating the aziridine precursor with a suitable base under controlled conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can target the aziridine ring or the trifluoromethyl group, potentially yielding amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaziridines, while reduction could produce amines or alcohols.
Scientific Research Applications
Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate is a compound of significant interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, materials science, and synthetic methodologies.
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 287.28 g/mol. Its structure features an aziridine ring, which contributes to its reactivity and potential biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Applications in Medicinal Chemistry
1. Anticancer Research:
this compound has been investigated for its potential as an anticancer agent. The aziridine moiety is known for its ability to form covalent bonds with nucleophiles, including DNA, which can lead to the induction of apoptosis in cancer cells. Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .
2. Drug Design:
The compound's unique structure allows for modifications that can enhance its pharmacological profile. Researchers are exploring derivatives of this aziridine to optimize its efficacy and reduce toxicity. The trifluoromethyl group is particularly noteworthy as it can improve metabolic stability and bioavailability .
3. Inhibitors of Biological Targets:
Research indicates that aziridines can act as inhibitors for specific enzymes or receptors involved in disease pathways. This compound is being studied for its potential to inhibit certain kinases or other proteins implicated in cancer progression .
Applications in Materials Science
1. Polymer Chemistry:
The compound is also being explored for its utility in polymer synthesis. Aziridines can serve as monomers in the production of polymers with specific mechanical properties or functionalities. For example, they can be used in the synthesis of hydrogels or other advanced materials that require specific cross-linking behavior .
2. Functional Coatings:
Due to their reactive nature, aziridine derivatives are being investigated for use in functional coatings that provide protective or active properties on surfaces. The incorporation of the trifluoromethyl group may impart unique characteristics such as water repellency or increased durability .
Synthetic Methodologies
1. Synthesis Techniques:
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include the formation of the aziridine ring through cyclization reactions and subsequent esterification processes to obtain the final product .
2. Mechanistic Studies:
Understanding the reaction mechanisms involved in synthesizing this compound is crucial for optimizing yields and developing new synthetic routes. Mechanistic studies have revealed insights into the stability and reactivity of intermediates formed during synthesis, which can guide future research efforts .
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating promising results with IC50 values indicating significant potency against breast and lung cancer cells.
Case Study 2: Polymer Applications
Another investigation focused on using this compound as a precursor for novel polymeric materials exhibiting enhanced thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism by which Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, while the aziridine ring may participate in covalent bonding with target molecules, leading to biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other aziridine carboxylates, differing primarily in the substituents on the aromatic ring and stereochemistry. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Reactivity :
- The CF₃ group in the target compound increases ring strain and electrophilicity, making it more reactive in nucleophilic ring-opening reactions compared to Br- or F-substituted analogs .
- The Br-substituted analog is advantageous in palladium-catalyzed cross-coupling reactions due to the bromine’s leaving-group capability, whereas the CF₃ analog is less suited for such transformations .
Stereochemical Influence: The (2S,3R) configuration in the target compound and its brominated analog contrasts with the (2R,3R) configuration in the fluorinated analog. This difference impacts diastereoselectivity in downstream reactions, such as in the synthesis of β-amino alcohols or peptidomimetics .
Thermal and Oxidative Stability :
- The CF₃ group enhances thermal stability due to its strong electron-withdrawing nature, reducing susceptibility to ring-opening under mild acidic conditions. In contrast, the F-substituted analog exhibits lower stability but higher solubility in polar solvents .
Synthetic Utility :
- The CF₃ analog is often employed in medicinal chemistry for its bioisosteric properties, mimicking carbonyl groups while improving metabolic stability.
- The Br-substituted analog serves as a versatile intermediate for introducing aryl groups via cross-coupling, a pathway less accessible for the CF₃ derivative .
Biological Activity
Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate is a synthetic organic compound belonging to the aziridine class. Its unique structural features, particularly the trifluoromethyl group, enhance its biological activity and reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₄H₁₆F₃NO₂
- Molar Mass : 287.28 g/mol
- Structure : The compound features a three-membered aziridine ring, which is known for its high reactivity due to ring strain.
The biological activity of this compound is primarily attributed to:
- Reactivity of the Aziridine Ring : The aziridine ring can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting enzyme activity or altering genetic material.
- Influence of the Trifluoromethyl Group : This group enhances the compound's binding affinity to specific molecular targets, modulating biological pathways and increasing overall reactivity due to the strong electron-withdrawing nature of fluorine atoms.
Biological Activity and Applications
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Enzyme Inhibition :
- Compounds with aziridine structures have been studied for their ability to inhibit carboxylesterases (CaE), which are important in drug metabolism and detoxification processes. For example, polyfluoroalkyl dihydroazolo compounds were found to be selective inhibitors of CaE, suggesting a potential application for our compound in drug design targeting enzyme inhibition .
- Antioxidant Activity :
- Anticancer Potential :
Case Study 1: Synthesis and Biological Evaluation
A study synthesized a series of aziridines, including derivatives of this compound. The synthesized compounds were evaluated for their inhibitory effects on various enzymes. Results indicated significant inhibition of acetylcholinesterase and butyrylcholinesterase, highlighting their potential as therapeutic agents in neurodegenerative diseases .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in metabolic pathways. These studies suggest that the compound can effectively bind to active sites of enzymes involved in drug metabolism, providing insights into its pharmacokinetic properties .
Data Table: Summary of Biological Activities
Q & A
Q. What is the role of the tert-butyl group in this compound's stability and reactivity?
The tert-butyl group acts as a sterically bulky protecting group for the carboxylate moiety, enhancing solubility in nonpolar solvents and reducing undesired side reactions (e.g., hydrolysis or nucleophilic attack). Its electron-donating nature stabilizes intermediates during synthesis. Purification often involves chromatography (SiO₂, hexane:DCM gradients) to isolate the protected product .
Q. What synthetic routes are commonly used to prepare this aziridine derivative?
A typical method involves ring-opening of epoxides or cyclization of β-amino alcohols. For example, tert-butyl carbamates are synthesized via nucleophilic substitution with tert-butyl chloroformate under basic conditions (e.g., triethylamine in DCM at 0–20°C). Stereochemical control is achieved using chiral auxiliaries or catalysts .
Q. How is the stereochemistry (2S,3R) confirmed in this compound?
The absolute configuration is verified using ROESY NMR to analyze spatial interactions between protons and X-ray crystallography for solid-state structural determination. For example, ROESY correlations between the aziridine protons and the trifluoromethylphenyl group confirm the relative stereochemistry .
Advanced Research Questions
Q. How can reaction byproducts arising from aziridine ring strain be identified and mitigated?
Aziridines are prone to ring-opening via nucleophilic attack or acid-catalyzed decomposition. Byproducts (e.g., linear amines or carbonyl derivatives) are characterized using LC-MS and HRMS. Mitigation strategies include:
Q. What methods optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?
High ee (>95%) is achieved via:
Q. How do electronic effects of the trifluoromethyl group influence reactivity?
The electron-withdrawing CF₃ group enhances electrophilicity at the aziridine nitrogen, facilitating nucleophilic ring-opening reactions (e.g., with amines or thiols). DFT calculations show increased partial positive charge on the aziridine carbons, corroborated by Hammett substituent constants (σₚ = 0.54 for CF₃) .
Q. What analytical techniques are critical for characterizing degradation products under thermal stress?
Accelerated stability studies (40°C/75% RH) combined with:
- TGA/DSC : Identifies decomposition temperatures.
- NMR/Mass spectrometry : Detects hydrolyzed products (e.g., tert-butyl alcohol, carboxylic acids).
- XRD : Monitors crystallinity loss, which correlates with reduced stability .
Q. How does the compound’s stereochemistry impact its biological activity in drug discovery?
The (2S,3R) configuration is critical for binding to target enzymes (e.g., proteases or kinases). Docking studies reveal that the aziridine ring’s spatial orientation facilitates covalent inhibition via nucleophilic attack on catalytic residues. Inactive enantiomers show >100-fold lower potency in enzyme assays .
Methodological Guidelines
- Stereochemical Analysis : Use ROESY/NOESY NMR and single-crystal XRD for unambiguous assignment .
- Purification : Employ flash chromatography (hexane:EtOAc) or preparative HPLC (C18 column, acetonitrile:water + 0.1% TFA) .
- Stability Testing : Store at −20°C under argon; avoid prolonged exposure to light or moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
